3-Methylbutyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
ISOPENTYL 4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound featuring a benzodioxole moiety, a pyrimidine ring, and an isopentyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPENTYL 4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with pyrimidine precursors under controlled conditions. The reaction often requires catalysts such as palladium or copper complexes and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ISOPENTYL 4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The isopentyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
ISOPENTYL 4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ISOPENTYL 4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with proteins, modulating their activity and leading to various biological effects. The pyrimidine ring can also participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: Various benzodioxole derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
ISOPENTYL 4-(1,3-BENZODIOXOL-5-YL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O5 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-methylbutyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H22N2O5/c1-10(2)6-7-23-17(21)15-11(3)19-18(22)20-16(15)12-4-5-13-14(8-12)25-9-24-13/h4-5,8,10,16H,6-7,9H2,1-3H3,(H2,19,20,22) |
InChI Key |
CKIITAMTFZJNHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCCC(C)C |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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